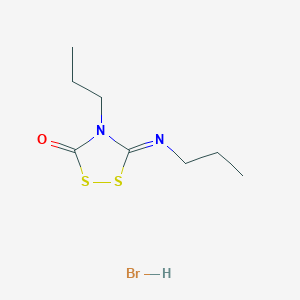![molecular formula C16H14Cl2F3N3 B2791335 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 400089-02-3](/img/structure/B2791335.png)
1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound characterized by its complex molecular structure, which includes a dichlorophenyl group, a trifluoromethyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the dichlorophenyl and trifluoromethyl components. These components are then reacted under controlled conditions to form the piperazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated phenols, while reduction reactions may produce amines.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: Use in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared to other similar compounds, such as:
1-(3,4-Dichlorophenyl)piperazine: Lacks the trifluoromethyl group.
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine: Lacks the dichlorophenyl group.
Uniqueness: The presence of both the dichlorophenyl and trifluoromethyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from its similar counterparts.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F3N3/c17-13-3-2-12(9-14(13)18)23-5-7-24(8-6-23)15-4-1-11(10-22-15)16(19,20)21/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBFJOFWGWCCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791252.png)
![2,5-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2791255.png)
![[3-(Oxan-2-yloxy)phenyl]methanamine](/img/structure/B2791256.png)


![3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2791259.png)
![4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2791260.png)
![ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2791261.png)


![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2791268.png)
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2791271.png)

![2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791274.png)
